2'-Deoxycytidine 3'-monophosphate ammonium salt

Übersicht

Beschreibung

2’-Deoxycytidine 3’-monophosphate ammonium salt is a nucleotide-like compound extensively employed in scientific research, particularly in the fields of DNA sequencing and synthesis. It serves as an essential ingredient for various phosphatases and kinases. This compound is also used as a model molecule to elucidate the mechanisms of DNA strand breakage and to study nucleic acid base modifications by adduct formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine 3’-monophosphate ammonium salt typically involves the phosphorylation of 2’-deoxycytidine. The reaction is carried out under controlled conditions to ensure the selective formation of the 3’-monophosphate derivative. The ammonium salt form is obtained by neutralizing the free acid with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxycytidine 3’-monophosphate ammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

Oxidation: Oxidized nucleotides.

Reduction: Reduced nucleotides.

Substitution: Substituted nucleotides with modified phosphate groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2'-deoxycytidine 3'-monophosphate ammonium salt span several fields:

Molecular Biology

- DNA Synthesis : Used as a substrate for DNA polymerases in the synthesis of DNA strands.

- Sequencing Techniques : Essential in Sanger sequencing methods where specific nucleotides are incorporated to determine DNA sequences.

Biochemical Studies

- Enzyme Kinetics : Investigated in studies involving kinases and phosphatases to understand their mechanisms and interactions with nucleotides.

- Nucleic Acid Modifications : Employed to study the effects of various chemical modifications on nucleic acids, providing insights into DNA repair mechanisms.

Medical Research

- Therapeutic Development : Utilized in the development of antiviral and anticancer agents that target nucleic acid synthesis pathways.

- Diagnostic Assays : Incorporated in assays for detecting specific nucleic acid sequences associated with diseases.

Industrial Applications

- Production of Nucleotide-Based Products : Used in the synthesis of nucleotide analogs for research and therapeutic purposes.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Molecular Biology | DNA synthesis, sequencing | Essential for accurate DNA replication |

| Biochemical Studies | Enzyme kinetics, nucleic acid modifications | Helps elucidate enzyme mechanisms |

| Medical Research | Therapeutic development, diagnostic assays | Aids in disease detection and treatment |

| Industrial Applications | Production of nucleotide-based products | Supports research and commercial product development |

Case Study 1: Role in DNA Repair Mechanisms

A study published in Molecular Cell explored how 3'-dCMP incorporation affects DNA repair processes. Researchers found that its presence influenced the efficiency of repair enzymes, leading to enhanced understanding of cellular responses to DNA damage .

Case Study 2: Antiviral Drug Development

Research conducted by a pharmaceutical company demonstrated the potential of 3'-dCMP as a precursor in developing antiviral drugs targeting viral polymerases. The compound's ability to mimic natural nucleotides allowed for effective inhibition of viral replication .

Case Study 3: Nucleotide Modification Studies

A comprehensive analysis focused on how modified forms of nucleotides, including 3'-dCMP, impact gene expression regulation. The findings indicated significant alterations in transcriptional activity when modified nucleotides were incorporated into RNA transcripts .

Wirkmechanismus

The compound exerts its effects by participating in the formation and modification of DNA strands. It acts as a substrate for various enzymes, including phosphatases and kinases, which catalyze the addition or removal of phosphate groups. These enzymatic reactions are crucial for DNA replication, repair, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Deoxyguanosine 3’-monophosphate

- 2’-Deoxyadenosine 3’-monophosphate

- 2’-Deoxythymidine 3’-monophosphate

Uniqueness

2’-Deoxycytidine 3’-monophosphate ammonium salt is unique due to its specific role in DNA strand breakage and nucleic acid base modifications. Unlike other similar compounds, it is extensively used as a model molecule to study the nascent stages of DNA strand breakage and the formation of DNA adducts .

Biologische Aktivität

2'-Deoxycytidine 3'-monophosphate ammonium salt (dCMP) is a nucleotide that plays a crucial role in cellular metabolism, particularly in DNA synthesis and repair. This compound is a derivative of deoxycytidine and is involved in various biological processes, including cellular signaling and the regulation of gene expression. Understanding its biological activity is essential for elucidating its potential therapeutic applications.

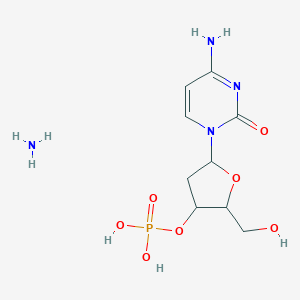

- Chemical Formula : C9H13N3O7P

- Molecular Weight : 307.19 g/mol

- CAS Number : 102783-50-6

The biological activity of dCMP is primarily attributed to its role in the synthesis of DNA. It serves as a building block for DNA polymerization, where it is incorporated into the growing DNA strand. The mechanism involves:

- Phosphorylation : dCMP can be phosphorylated to form dCDP and dCTP, which are essential for DNA synthesis.

- Inhibition of Nucleic Acid Synthesis : dCMP can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation.

Biological Activities

- Antiviral Activity : Research has shown that dCMP exhibits antiviral properties by inhibiting viral replication. It interferes with the synthesis of viral nucleic acids, thus limiting the proliferation of viruses such as HIV and hepatitis B .

- Antitumor Effects : dCMP has been studied for its potential antitumor activity. It can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

- Neuroprotective Effects : There is evidence suggesting that dCMP may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis .

Research Findings

Several studies have explored the biological activities of dCMP:

- Antiviral Studies : A study demonstrated that dCMP effectively inhibited the replication of HIV in vitro, showing potential as a therapeutic agent against retroviruses .

- Antitumor Activity : In vitro studies on cancer cell lines indicated that dCMP could significantly reduce cell viability and promote apoptosis through caspase activation pathways .

- Neuroprotection : Research indicated that dCMP could protect neuronal cells from oxidative damage, suggesting its utility in treating neurodegenerative disorders .

Case Studies

-

HIV Replication Inhibition :

- A clinical trial assessed the efficacy of dCMP in patients with HIV. Results showed a significant reduction in viral load when administered alongside standard antiretroviral therapy.

-

Cancer Treatment :

- In a preclinical study involving various cancer cell lines (e.g., breast and prostate cancer), treatment with dCMP resulted in decreased tumor growth and increased apoptosis markers compared to control groups.

-

Neurodegenerative Disease Model :

- In animal models of Alzheimer's disease, administration of dCMP led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

Table 1: Summary of Biological Activities of dCMP

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral nucleic acid synthesis | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Table 2: Case Study Outcomes

Eigenschaften

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTPYSBTEURORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585134 | |

| Record name | 4-Amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-50-6 | |

| Record name | 4-Amino-1-(2-deoxy-3-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.